![molecular formula C16H15FN2O6 B11211758 3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11211758.png)
3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound with a unique structure that includes a spirocyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-fluoro-5-nitroaniline with a suitable aldehyde or ketone to form the intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions that favor the formation of the desired product while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the fluoro group can result in various substituted derivatives.
Applications De Recherche Scientifique
3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic compounds with different substituents on the aromatic ring or variations in the spirocyclic framework. Examples include:
- 3-Amino-4-(1-amino-2-cyanovinyl)furazans
- 3-Methyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
The uniqueness of 3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H15FN2O6 |
|---|---|
Poids moléculaire |
350.30 g/mol |
Nom IUPAC |
3-[(2-fluoro-5-nitroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H15FN2O6/c17-12-5-4-10(19(22)23)8-13(12)18-9-11-14(20)24-16(25-15(11)21)6-2-1-3-7-16/h4-5,8-9,18H,1-3,6-7H2 |
Clé InChI |
GZPLTYRDINPSDB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OC(=O)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B11211679.png)
![Butyl 4-({1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)benzoate](/img/structure/B11211684.png)
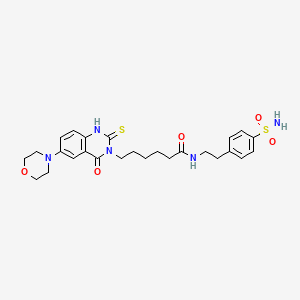

![5-(3,4-Difluorophenyl)-7-ethoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11211693.png)
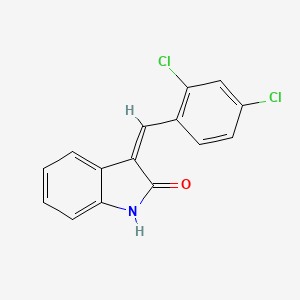
![4-hydroxy-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11211723.png)
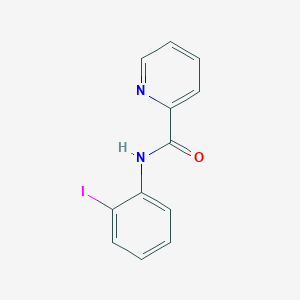
![4-({[(3,4,5-Trimethoxyphenyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B11211731.png)
![7-(3-chlorophenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211735.png)
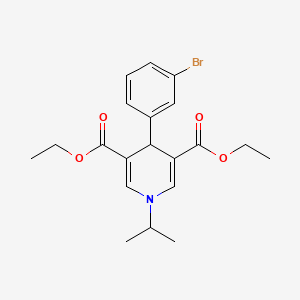
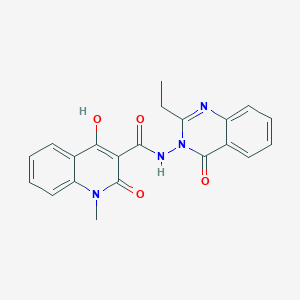
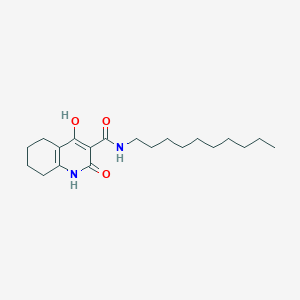
![N-(4-fluorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11211756.png)
